molecular formula C18H19FN2O2 B6117437 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide

Cat. No.: B6117437
M. Wt: 314.4 g/mol
InChI Key: QDDOEFDXNFECFC-UHFFFAOYSA-N
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Description

N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide is a synthetic benzamide derivative characterized by a dimethylamino-3-oxopropyl chain attached to a para-substituted phenyl ring and a 4-fluorobenzamide group. The dimethylamino group may enhance solubility or modulate electronic properties, while the fluorine atom could improve metabolic stability or binding affinity .

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDOEFDXNFECFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-fluorobenzoyl chloride, which is then reacted with 4-aminophenyl-3-(dimethylamino)-3-oxopropyl ketone under controlled conditions to form the target compound. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • The methoxyphenyl group in compounds 37 and 38 contributes to strong PTP1B inhibition (IC₅₀ < 3 µM). The target compound’s 4-fluorobenzamide group may offer similar or enhanced activity due to fluorine’s electron-withdrawing effects, which could stabilize enzyme interactions .
  • The dimethylamino-3-oxopropyl chain in the target compound replaces the methoxyphenyl group in 37 and 36. This substitution might alter solubility or steric interactions, but experimental validation is needed.

Dimethylamino-Containing Benzamides in Bcl-X Inhibition

reports a sulfonylbenzamide derivative with a dimethylamino-3-oxopropyl chain:

  • 4-[4-[3-(Dimethylamino)-3-oxopropyl]-2-methoxyphenyl]-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide Ki: 38.9 nM (Study 1), 1000 nM (Study 2) .

Comparison :

  • The target compound lacks the sulfonyl group and methoxy substituent present in the above compound. However, the 4-fluorobenzamide group’s smaller size compared to the sulfonyl moiety could limit hydrophobic interactions .

Alkylamide Derivatives with Dimethylamino Groups

lists alkylamide derivatives with dimethylamino-propyl chains, such as:

  • N-[3-(Dimethylamino)propyl]decanamide
  • N-[3-(Dimethylamino)propyl]dodecanamide monoacetate

Comparison :

  • These compounds feature long aliphatic chains instead of aromatic groups. The target compound’s phenyl-fluorobenzamide structure likely enhances aromatic stacking interactions in biological systems, which aliphatic chains cannot replicate. This difference suggests the target compound is better suited for enzyme inhibition rather than membrane disruption or surfactant-like applications .

Piperamide: A Structurally Distinct Antimicrobial Analogue

describes Piperamide (N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]acetamide), which shares the dimethylamino-propyl motif but includes a piperazinyl-acetamide group instead of benzamide.

Comparison :

  • In contrast, the target compound’s rigid 4-fluorobenzamide structure may favor selective enzyme inhibition over broad-spectrum antimicrobial effects .

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